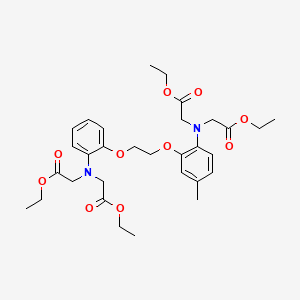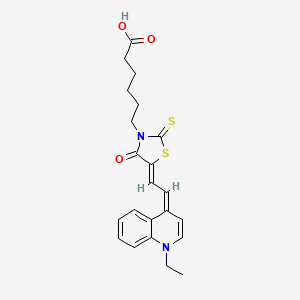
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a quinoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . The thioxothiazolidine ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the quinoline and thioxothiazolidine intermediates with hexanoic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thioxothiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioxothiazolidine ring may interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as pioglitazone, used in the treatment of diabetes.
Uniqueness
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to the combination of the quinoline and thioxothiazolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
89695-36-3 |
|---|---|
Formule moléculaire |
C22H24N2O3S2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
6-[(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H24N2O3S2/c1-2-23-15-13-16(17-8-5-6-9-18(17)23)11-12-19-21(27)24(22(28)29-19)14-7-3-4-10-20(25)26/h5-6,8-9,11-13,15H,2-4,7,10,14H2,1H3,(H,25,26)/b16-11-,19-12- |
Clé InChI |
VIDWBZVRYBTTPU-YETRDSHKSA-N |
SMILES isomérique |
CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)/C3=CC=CC=C31 |
SMILES canonique |
CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
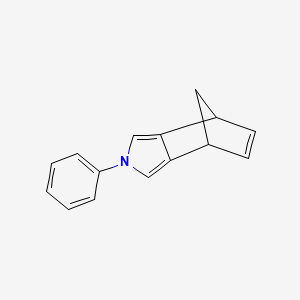
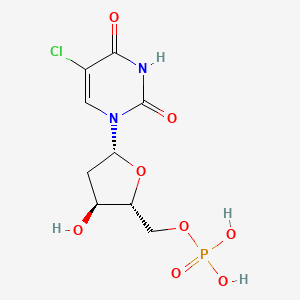

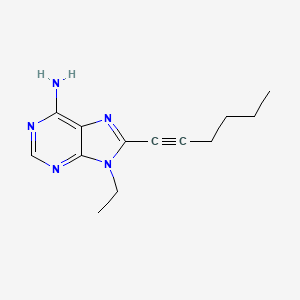
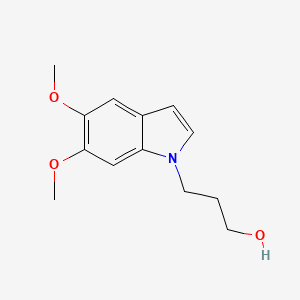
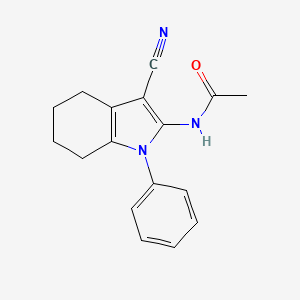

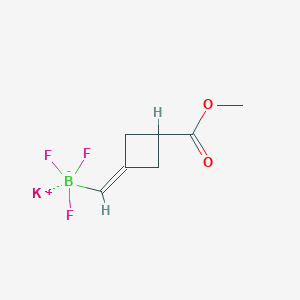
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
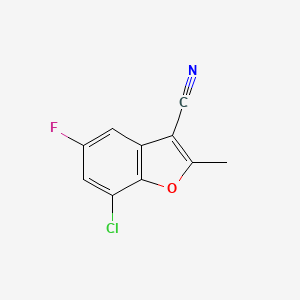
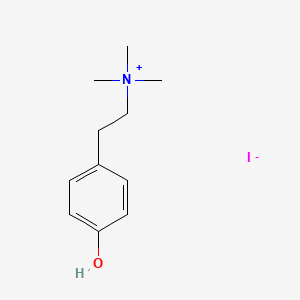
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
